molecular formula C12H13N3O B156520 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone CAS No. 133992-60-6

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B156520
CAS No.: 133992-60-6
M. Wt: 215.25 g/mol
InChI Key: CSYWJMQGCVHNCY-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a methyl group, and an ethanone moiety attached to the triazole ring. It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .

Future Directions

The future directions for research on “1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” and similar compounds could involve further exploration of their biological activities. For instance, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, these compounds could potentially be developed into new anticancer drugs.

Mechanism of Action

Target of Action

The primary target of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, also known as Tris(benzyltriazolylmethyl)amine (TBTA), is the copper(I) ion . TBTA acts as a ligand, stabilizing the copper(I) ion in biochemical reactions .

Mode of Action

TBTA interacts with its target, the copper(I) ion, by forming a complex that stabilizes the ion . This stabilization prevents the copper(I) ion from undergoing disproportionation and oxidation, thereby enhancing its catalytic effect in biochemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by TBTA is the azide-alkyne cycloaddition, also known as the “click” reaction . By stabilizing the copper(I) ion, TBTA enhances the efficiency of this reaction, which is widely used in bioconjugation and material science .

Pharmacokinetics

It is known that tbta is soluble in dmso and dmf , suggesting that it may have good bioavailability.

Result of Action

The stabilization of the copper(I) ion by TBTA enhances the efficiency of the azide-alkyne cycloaddition . This can result in more efficient bioconjugation reactions, which are used in various fields of research and industry, including drug discovery, proteomics, and material science .

Action Environment

The action of TBTA is influenced by environmental factors such as the presence of an inert atmosphere or anhydrous conditions . One of the advantages of tbta is that it can stabilize the copper(i) ion without requiring these conditions . This makes TBTA a useful tool in a wide range of environments and applications .

Biochemical Analysis

Biochemical Properties

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context. For example, it has been suggested that this compound could act as a ligand, potentially interacting with proteins and enzymes in a way that influences their function .

Cellular Effects

In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents . The reaction conditions often include the use of sodium hydride and methanesulfonyl azide in acetonitrile at ambient temperature for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-benzyl-5-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYWJMQGCVHNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377511
Record name 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-60-6
Record name 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133992-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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